molecular formula C6H14N2 B1296150 N-Methylhomopiperazine CAS No. 4318-37-0

N-Methylhomopiperazine

Cat. No. B1296150
CAS RN: 4318-37-0
M. Wt: 114.19 g/mol
InChI Key: FXHRAKUEZPSMLJ-UHFFFAOYSA-N
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Description

N-Methylhomopiperazine is a heterocyclic organic compound . It has the molecular formula C6H14N2 and a molecular weight of 114.1888 . It is used as a common building block in organic synthesis . For example, it is used in the manufacture of various pharmaceutical drugs including cyclizine, meclizine, and sildenafil .


Synthesis Analysis

N-Methylhomopiperazine can be synthesized through the cyclization of N-β-hydroxyethyl-N-methyl-1,3-propanediamine . This process is carried out over a Cu20Cr10Mg10/γ-Al2O3 catalyst in a fixed-bed reactor . The doped Cr improves the dispersion of the Cu0 particles and inhibits the generation of CuAl2O4 so that the Cu0 particles are retained as the active sites . Another synthesis method involves a coupling reaction with a series of diazonium salts to afford the 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes .


Molecular Structure Analysis

The IUPAC Standard InChI for N-Methylhomopiperazine is InChI=1S/C6H14N2/c1-8-5-2-3-7-4-6-8/h7H,2-6H2,1H3 . The IUPAC Standard InChIKey is FXHRAKUEZPSMLJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

N-Methylhomopiperazine undergoes a coupling reaction with a series of diazonium salts to afford the 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes .


Physical And Chemical Properties Analysis

N-Methylhomopiperazine is a liquid with a refractive index of n20/D 1.477 (lit.) . It has a boiling point of 74-75 °C/35 mmHg (lit.) and a density of 0.918 g/mL at 25 °C (lit.) .

Scientific Research Applications

Application in Nonlinear Optics

  • Scientific Field : Nonlinear Optics
  • Summary of Application : N-Methylhomopiperazine is used in the synthesis of chiral hybrid organic–inorganic metal halides (HOMHs), which have demonstrated promising applications in second-order nonlinear optics (NLO) due to their inherent noncentrosymmetric structures .
  • Methods of Application : Two new chiral HOMHs, ( S -/ R -2-C 5 H 14 N 2) 2 PbI 6, were synthesized based on S -/ R -2-methylpiperazine chiral amines . The chiral optical properties of these HOMHs were verified by circular dichroism (CD) spectroscopy .
  • . They demonstrate a strong second harmonic generation response with a large laser damage threshold (∼2.97 mJ cm −2 ), showing promising applications in NLO photonic devices .

Application in Organic Synthesis

  • Scientific Field : Organic Synthesis
  • Summary of Application : N-Methylhomopiperazine is a common building block used in organic synthesis .
  • Methods of Application : It undergoes coupling reaction with a series of diazonium salts to afford the 4-methyl-1- [2-aryl-1-diazenyl]-1,4-diazepanes .
  • Results or Outcomes : The product of this reaction can be used in further organic synthesis .

Application in Pharmaceutical Manufacturing

  • Scientific Field : Pharmaceutical Manufacturing
  • Summary of Application : N-Methylpiperazine is used in the manufacture of various pharmaceutical drugs including cyclizine, meclizine, and sildenafil .
  • Methods of Application : The specific methods of application in pharmaceutical manufacturing are proprietary and not publicly available .
  • Results or Outcomes : The resulting pharmaceutical drugs have been widely used for their intended therapeutic effects .

Application in Organic Synthesis for Protection of Aryl Aldehydes

  • Scientific Field : Organic Synthesis
  • Summary of Application : The lithium salt of N-Methylpiperazine, lithium N-methylpiperazide, is used as a reagent in organic synthesis for the protection of aryl aldehydes .
  • Methods of Application : The specific methods of application in organic synthesis are proprietary and not publicly available .
  • Results or Outcomes : The resulting protected aryl aldehydes can be used in further organic synthesis .

Application in Industrial Production

  • Scientific Field : Industrial Chemistry
  • Summary of Application : Industrially, N-Methylpiperazine is produced by reacting diethanolamine and methylamine at 250 bar and 200°C .
  • Methods of Application : The specific methods of application in industrial production are proprietary and not publicly available .
  • Results or Outcomes : The resulting N-Methylpiperazine can be used in various applications including the manufacture of pharmaceutical drugs and organic synthesis .

Safety And Hazards

N-Methylhomopiperazine is classified as a flammable liquid and vapor, and it is harmful if swallowed . It can cause severe skin burns and eye damage . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and ensuring adequate ventilation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to keep the container tightly closed .

Future Directions

N-Methylhomopiperazine is a key intermediate of Emedastine, which is an antihistamine used to treat allergic rhinitis and urticaria . Several of its derivatives have been reported to have outstanding and desirable physiological activity . Therefore, the synthesis of N-Methylhomopiperazine has been intensively studied . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in pharmaceuticals.

properties

IUPAC Name

1-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-5-2-3-7-4-6-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHRAKUEZPSMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281294
Record name N-Methylhomopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylhomopiperazine

CAS RN

4318-37-0
Record name 4318-37-0
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Record name N-Methylhomopiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylhomopiperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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